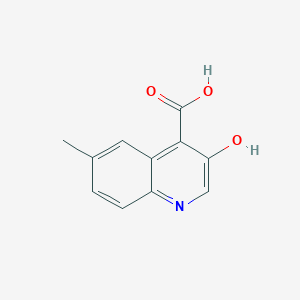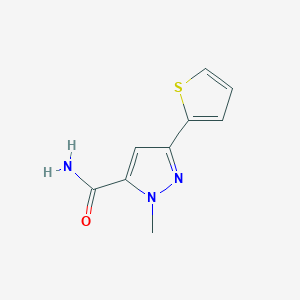
1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide
Descripción general
Descripción
1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Additionally, this paper will explore potential future directions for research on this compound.
Aplicaciones Científicas De Investigación
Application 1: Antifungal Activity
- Summary of the Application: Compounds similar to “1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide”, specifically 3-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one derivatives, have been synthesized and evaluated for their antifungal activity .
- Methods of Application: The compounds were synthesized and their structures confirmed by FT-IR, 1H NMR, 13C NMR, 1H-1H NOESY, EI-MS, and elemental analysis . They were then evaluated for their antifungal activity against various fungi .
- Results: Some of the compounds exhibited significant antifungal activity against Fusarium graminearum, Rhizoctorzia solani, Botrytis cinerea, and Colletotrichum capsici . For example, the EC50 value of one compound against Rhizoctorzia solani was 1.26 µg/mL, which is better than that of the standard fungicide drazoxolon .
Application 2: Synthesis of Heterocycles
- Summary of the Application: A compound similar to “1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide”, specifically 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide, was synthesized .
- Methods of Application: The compound was synthesized from the condensation of equimolar equivalents of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde and 2-cyanoacetamide in boiling ethanol under basic conditions for 45 minutes . The structure of the compound was determined using NMR spectroscopy and single crystal X-ray diffraction .
- Results: The compound was successfully synthesized with a yield of 90% .
Application 3: Potential Fungicides
- Summary of the Application: A series of novel 3-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one derivatives containing a hydrazone group were designed, synthesized, and evaluated for their antifungal activity .
- Methods of Application: The structures of these derivatives were confirmed by FT-IR, 1H NMR, 13C NMR, 1H-1H NOESY, EI-MS and elemental analysis . Antifungal assays indicated that some title compounds exhibited antifungal activity against Fusarium graminearum (Fg), Rhizoctorzia solani (Rs), Botrytis cinerea (Bc) and Colletotrichum capsici (Cc) in vitro .
- Results: Some compounds exhibited significant antifungal activity. For example, the EC50 value of one compound against Rs was 1.26 µg/mL, which is better than that of the standard fungicide drazoxolon .
Application 4: Drug Design
- Summary of the Application: Piperidines, which are similar in structure to “1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
- Methods of Application: The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
- Results: Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Application 5: Potential Fungicides
- Summary of the Application: A series of novel 3- (thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one derivatives containing a hydrazone group were designed, synthesized, and evaluated for their antifungal activity .
- Methods of Application: The structures of these derivatives were confirmed by FT-IR, 1H NMR, 13C NMR, 1H-1H NOESY, EI-MS and elemental analysis . Antifungal assays indicated that some title compounds exhibited antifungal activity against Fusarium graminearum (Fg), Rhizoctorzia solani (Rs), Botrytis cinerea (Bc) and Colletotrichum capsici (Cc) in vitro .
- Results: Some compounds exhibited significant antifungal activity. For example, the EC50 value of 5e against Rs was 1.26 µg/mL, which is better than that of drazoxolon (1.77 µg/mL) .
Application 6: Drug Design
- Summary of the Application: Piperidines, which are similar in structure to “1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
- Methods of Application: The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
- Results: Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Propiedades
IUPAC Name |
2-methyl-5-thiophen-2-ylpyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS/c1-12-7(9(10)13)5-6(11-12)8-3-2-4-14-8/h2-5H,1H3,(H2,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGEQNICUPRDSGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CS2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



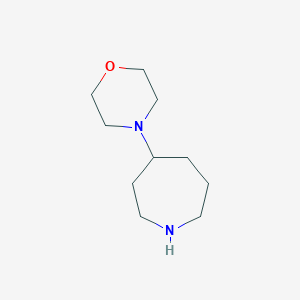
![Methyl 2-chlorobenzo[d]oxazole-4-carboxylate](/img/structure/B1425200.png)
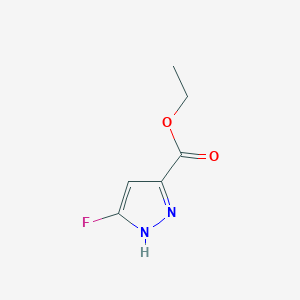
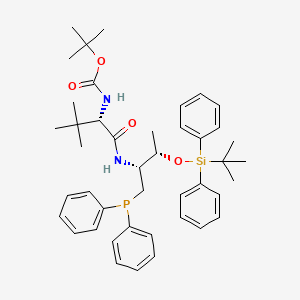

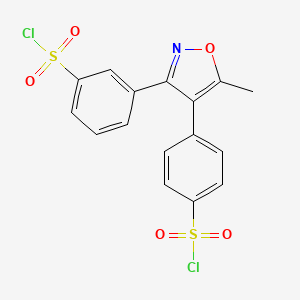
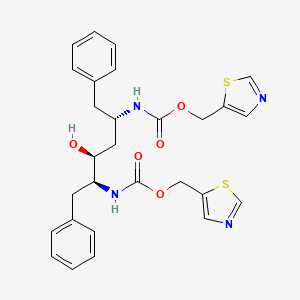
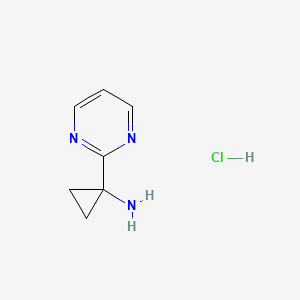
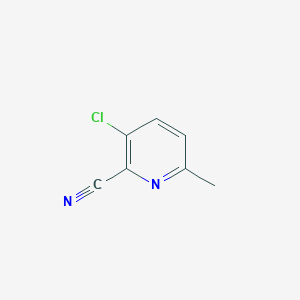
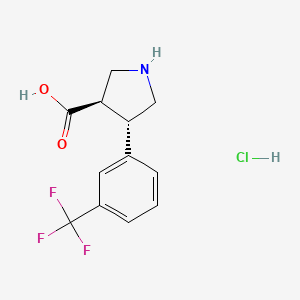
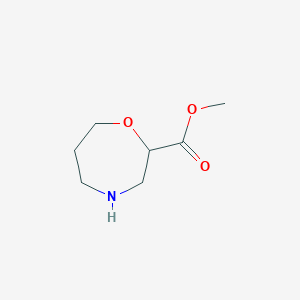
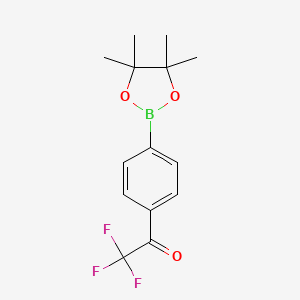
![6-(Chloromethyl)-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1425219.png)
